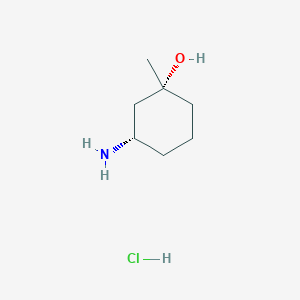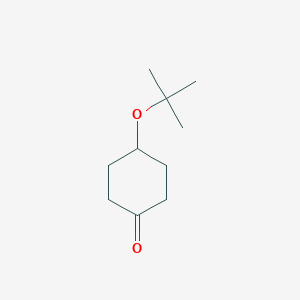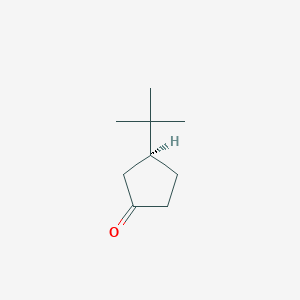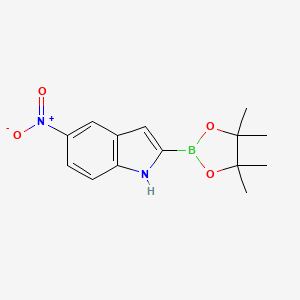
(2-Isopropyloxazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropyloxazol-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to an isopropyl-substituted oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-isopropyloxazole with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: It can also be prepared via cross-coupling reactions involving organoboron reagents and halides or pseudohalides.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of reagents, solvents, and reaction conditions is tailored to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-boron compounds.
Reduction: Reduction reactions can convert the boronic acid group to boronic esters or borane derivatives.
Substitution: Substitution reactions can occur at the boronic acid group, leading to the formation of various boronic esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese(III) acetate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired product.
Major Products Formed:
Oxidation: Oxo-boron compounds.
Reduction: Boronic esters and borane derivatives.
Substitution: Boronic esters and amides.
科学的研究の応用
(2-Isopropyloxazol-5-yl)boronic acid finds applications in:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which (2-Isopropyloxazol-5-yl)boronic acid exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Boronic Esters: These compounds share the boronic acid functionality but differ in their substituents and applications.
Pinacol Boronic Esters: These are structurally similar but have different substituents and reactivity profiles.
Uniqueness: (2-Isopropyloxazol-5-yl)boronic acid is unique due to its specific isopropyl-substituted oxazole ring, which imparts distinct chemical properties and reactivity compared to other boronic acids and esters.
特性
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BNO3/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4,9-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSUGFGSHZJGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)


